ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate
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Overview
Description
The compound “ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate” is a hydrazone derivative. Hydrazone derivatives are known for their wide range of biological activities and are often used in medicinal chemistry .
Chemical Reactions Analysis
Hydrazones are known to undergo a variety of chemical reactions, including oxidation, reduction, and formation of heterocyclic compounds . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.Scientific Research Applications
Enzyme Inhibition and Radical Scavenging
A series of 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids, synthesized from ethyl 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoates, displayed notable biochemical properties. Notably, trifluoromethyl-containing acids were effective and selective inhibitors of carboxylesterase (CES) without significantly inhibiting cholinesterases. Additionally, these compounds exhibited high antioxidant activity, showcasing their potential in enzyme inhibition and radical scavenging research (Khudina et al., 2019).
Novel Quinoline Derivatives Synthesis
Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates underwent intramolecular cyclization, producing a new series of (trifluoromethyl)quinoline-3-carbonitrile derivatives. This work presents an innovative approach to synthesizing complex chemical structures, expanding the scope of organic synthesis (Darehkordi et al., 2018).
Biocatalytic Deracemisation
Candida parapsilosis ATCC 7330 was used to produce optically pure (S)-ethyl 3-hydroxy 4,4,4-trifluorobutanoate, highlighting the biocatalyst's efficiency in deracemisation and asymmetric reduction. This finding underscores the potential of biocatalysis in producing enantiomerically enriched compounds for various applications (Venkataraman & Chadha, 2015).
Mechanism of Action
Mode of Action
The compound is involved in iminyl radical-promoted reactions . It is suggested that a mechanism involving iminyl radical intermediates, initiated by Cu (I) species, is proposed . This leads to the introduction of useful functional groups into pyrrolines .
Biochemical Pathways
The compound is involved in the cascade radical cyclization/functionalization of γ,δ-unsaturated oxime esters . This process introduces useful functional groups into pyrrolines .
Properties
IUPAC Name |
ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O3/c1-2-18-8(17)5-6(9(10,11)12)14-15-7(16)3-4-13/h2-3,5H2,1H3,(H,15,16)/b14-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLXOGBEIQKEGG-NSIKDUERSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NNC(=O)CC#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C(=N/NC(=O)CC#N)/C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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